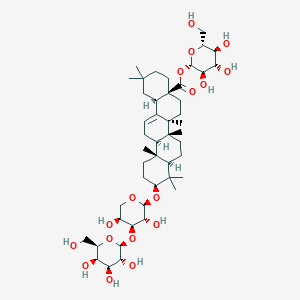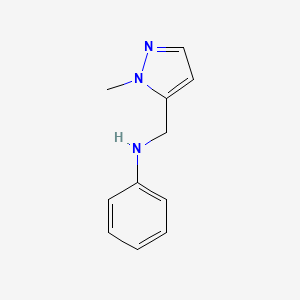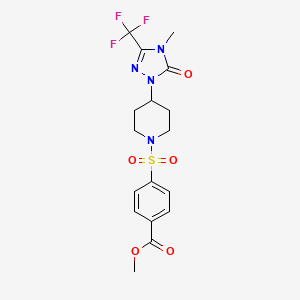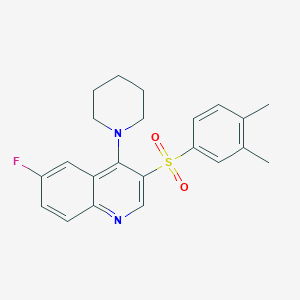
methyl 7-(4-methoxy-2-methylphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, "methyl 7-(4-methoxy-2-methylphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate," is a chemically complex molecule that appears to be related to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, similar to quinoline but with a nitrogen atom in a different position. These compounds are significant in the synthesis of natural products and pharmaceuticals due to their diverse biological activities.
Synthesis Analysis
The synthesis of highly-substituted isoquinolines, such as the compound , is a topic of interest in the field of organic chemistry. A novel method for the introduction of a methyl group at C1 of isoquinolines is presented in one study, which could be relevant for the synthesis of the target compound . Another study discusses the reaction of isoquinoline 2-oxides with methylsulfinylmethyl carbanion, which may be related to the synthesis of the sulfonamide group in the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been established through X-ray structural analysis. For instance, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate was determined, which shares a similar tetrahydroquinoline core with the compound of interest . This suggests that X-ray crystallography could be a valuable tool in analyzing the molecular structure of the target compound.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various studies. For example, 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride has been used as a fluorescence derivatization reagent for amines and alcohols in liquid chromatography, indicating that the methoxy and methylsulfonyl groups on the quinoline ring can participate in chemical reactions with amines and alcohols . This information could be useful in understanding the reactivity of the sulfonamide and carboxylate groups in the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related studies. For instance, the complete assignment of the 1H and 13C NMR spectra of 4-methoxy-3′-methylsulfinyl-3,4′-diquinolinyl sulfides provides insight into the magnetic resonance properties of similar methoxy and methylsulfinyl substituents . This data can be used to predict the NMR spectra of the target compound, which is crucial for its characterization.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 7-[(4-methoxy-2-methylphenyl)sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-13-10-17(25-2)6-7-18(13)27(23,24)20-16-5-4-14-8-9-21(19(22)26-3)12-15(14)11-16/h4-7,10-11,20H,8-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZBKYYNAQHBFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-(4-methoxy-2-methylphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

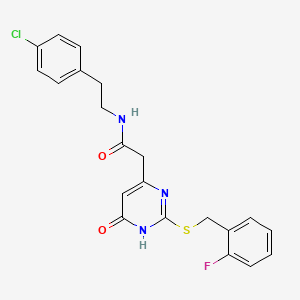

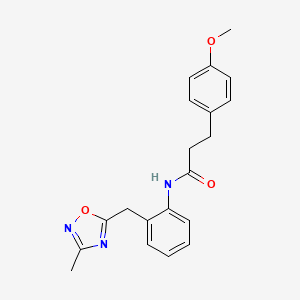
![(1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl N-(4-chlorophenyl)carbamate](/img/structure/B3020729.png)
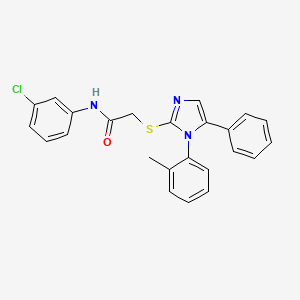
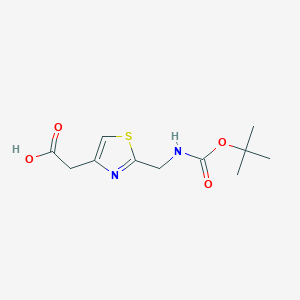
![tert-Butyl 8-benzylhexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B3020733.png)
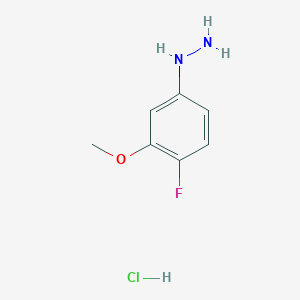
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3020735.png)
